4-(2-Bromoethyl)-7-methoxy-2H-1-benzopyran-2-one
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Overview
Description
4-(2-Bromoethyl)-7-methoxy-2H-1-benzopyran-2-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromoethyl group and a methoxy group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-7-methoxy-2H-1-benzopyran-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 7-methoxy-2H-1-benzopyran-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-7-methoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or cyanides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzopyran derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzopyran derivatives.
Scientific Research Applications
4-(2-Bromoethyl)-7-methoxy-2H-1-benzopyran-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Used as a probe to study enzyme-substrate interactions and receptor binding.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-7-methoxy-2H-1-benzopyran-2-one involves its interaction with biological macromolecules. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethyl)-7-methoxy-2H-1-benzopyran-2-one
- 4-(2-Fluoroethyl)-7-methoxy-2H-1-benzopyran-2-one
- 4-(2-Iodoethyl)-7-methoxy-2H-1-benzopyran-2-one
Uniqueness
4-(2-Bromoethyl)-7-methoxy-2H-1-benzopyran-2-one is unique due to the presence of the bromoethyl group, which imparts specific reactivity and biological activity. The bromo group is more reactive than chloro or fluoro groups, making it a versatile intermediate for further chemical modifications. Additionally, the methoxy group enhances the compound’s stability and solubility in organic solvents .
Properties
CAS No. |
92313-44-5 |
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Molecular Formula |
C12H11BrO3 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
4-(2-bromoethyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C12H11BrO3/c1-15-9-2-3-10-8(4-5-13)6-12(14)16-11(10)7-9/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
HPLCMHLIGXZMKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CCBr |
Origin of Product |
United States |
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